4-nitrobenzyl 4-butoxybenzoate
Overview
Description
4-nitrobenzyl 4-butoxybenzoate (NBB) is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of esters and is synthesized through a straightforward process.
Mechanism of Action
The mechanism of action of 4-nitrobenzyl 4-butoxybenzoate depends on its application. In photochemistry, this compound undergoes a photoreaction that cleaves the protecting group, releasing the protected molecule. In photodynamic therapy, this compound absorbs light energy and generates reactive oxygen species that induce cell death in cancer cells. In drug delivery systems, this compound is activated by light to release the active drug molecule.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is well tolerated in vivo. However, its biochemical and physiological effects depend on its application. In photochemistry, the released molecule may have different biochemical and physiological effects depending on its structure and function. In photodynamic therapy, the reactive oxygen species generated by this compound can induce oxidative stress and cell death in cancer cells. In drug delivery systems, the active drug molecule released by this compound can have different biochemical and physiological effects depending on its pharmacological properties.
Advantages and Limitations for Lab Experiments
4-nitrobenzyl 4-butoxybenzoate has several advantages for lab experiments such as its ease of synthesis, low toxicity, and selective cleavage under UV light. However, it also has some limitations such as its sensitivity to light and the need for specialized equipment such as a UV lamp for its activation.
Future Directions
The potential applications of 4-nitrobenzyl 4-butoxybenzoate in scientific research are vast and diverse. Some possible future directions include the development of new photochemical reactions using this compound as a photolabile protecting group, the optimization of this compound as a photosensitizer for photodynamic therapy, and the design of new drug delivery systems using this compound as a prodrug. Additionally, the investigation of the biochemical and physiological effects of this compound and its released molecules in different cell types and organisms can provide valuable insights into their potential therapeutic applications.
Conclusion:
In conclusion, this compound is a versatile compound that has found applications in photochemistry, photobiology, and drug delivery systems. Its ease of synthesis, low toxicity, and selective cleavage under UV light make it an attractive candidate for scientific research. The future directions of this compound are promising, and further investigation into its potential applications can lead to the development of new therapeutic strategies.
Scientific Research Applications
4-nitrobenzyl 4-butoxybenzoate has been used in various scientific research applications such as photochemistry, photobiology, and drug delivery systems. In photochemistry, this compound is used as a photolabile protecting group for carboxylic acids and amines. The compound can be selectively cleaved under UV light, allowing the release of the protected molecule. In photobiology, this compound is used as a photosensitizer for photodynamic therapy, a cancer treatment that involves the use of light to activate a photosensitizer that generates reactive oxygen species to kill cancer cells. In drug delivery systems, this compound is used as a prodrug that can be activated by light to release the active drug molecule.
properties
IUPAC Name |
(4-nitrophenyl)methyl 4-butoxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-2-3-12-23-17-10-6-15(7-11-17)18(20)24-13-14-4-8-16(9-5-14)19(21)22/h4-11H,2-3,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVCPNXZJUAXGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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